molecular formula C6H2BrFI2 B14063489 1-Bromo-4,5-diiodo-2-fluorobenzene

1-Bromo-4,5-diiodo-2-fluorobenzene

Katalognummer: B14063489
Molekulargewicht: 426.79 g/mol
InChI-Schlüssel: XLGQPJKGBNYHCD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Bromo-4,5-diiodo-2-fluorobenzene is an organohalogen compound with the molecular formula C6H2BrFI2. It is characterized by the presence of bromine, iodine, and fluorine atoms attached to a benzene ring. This compound is of interest in various fields of scientific research due to its unique chemical properties and reactivity.

Vorbereitungsmethoden

The synthesis of 1-Bromo-4,5-diiodo-2-fluorobenzene typically involves halogenation reactions. One common method is the diazotization of 4,5-diiodo-2-fluoroaniline followed by Sandmeyer reaction to introduce the bromine atom. The reaction conditions often require the use of strong acids and controlled temperatures to ensure the selective introduction of halogen atoms .

Industrial production methods may involve continuous flow processes to enhance yield and safety. For example, the tubular diazotization reaction technology can be employed to prepare diazonium salt intermediates, which are then reacted with bromine sources under controlled conditions .

Analyse Chemischer Reaktionen

1-Bromo-4,5-diiodo-2-fluorobenzene undergoes various types of chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, strong acids, and bases. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-Bromo-4,5-diiodo-2-fluorobenzene has several applications in scientific research:

Wirkmechanismus

The mechanism by which 1-Bromo-4,5-diiodo-2-fluorobenzene exerts its effects involves its ability to participate in various chemical reactions due to the presence of multiple halogen atoms. These halogens can influence the electronic properties of the benzene ring, making it more reactive towards nucleophiles and electrophiles. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.

Vergleich Mit ähnlichen Verbindungen

1-Bromo-4,5-diiodo-2-fluorobenzene can be compared with other halogenated benzenes such as:

The uniqueness of this compound lies in its specific combination of bromine, iodine, and fluorine atoms, which imparts distinct reactivity and properties compared to other halogenated benzenes.

Eigenschaften

Molekularformel

C6H2BrFI2

Molekulargewicht

426.79 g/mol

IUPAC-Name

1-bromo-2-fluoro-4,5-diiodobenzene

InChI

InChI=1S/C6H2BrFI2/c7-3-1-5(9)6(10)2-4(3)8/h1-2H

InChI-Schlüssel

XLGQPJKGBNYHCD-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=CC(=C1I)I)Br)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.